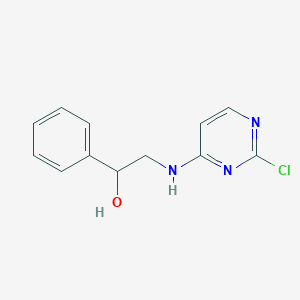
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol
Overview
Description
The compound “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many biological compounds . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .
Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the pyrimidine ring and the phenyl group. Pyrimidine derivatives have been found to exhibit a wide range of biological activities .
Scientific Research Applications
Application in Biotechnology and Pharmaceuticals
The compound 2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol shows potential in biotechnological and pharmaceutical applications. It is structurally related to Phenylethanoid glycosides (PhGs) and Iridoids, both known for their significant biological activities. The purification of these compounds from plants is challenging due to their strong adsorption onto solid supports during separation. However, countercurrent separation (CCS) technology, a liquid–liquid based technology, has been successfully used for the separation of specialized plant metabolites, including PhGs and Iridoids, which could be structurally or functionally related to this compound. This suggests potential applications in extracting and purifying similar compounds with biological relevance (Luca, Miron, Ignatova, & Skalicka‐Woźniak, 2019).
Role in Organic Synthesis and Catalysis
The compound also appears to be relevant in the context of organic synthesis and catalysis. The pyranopyrimidine core, structurally similar to this compound, is crucial in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are structurally related, indicates the importance of this compound in synthetic chemistry. The review on the synthesis pathways and the use of hybrid catalysts for the development of related compounds underscores the significance of this compound in advancing organic synthesis and catalysis (Parmar, Vala, & Patel, 2023).
Environmental and Toxicological Studies
While the compound itself was not directly studied in environmental contexts, structurally and functionally similar compounds have been the subject of toxicological reviews and environmental impact assessments. For instance, the review on the toxicology and environmental impact of 2,4-D herbicide, which shares some structural similarities with this compound, highlights the importance of understanding the environmental behavior and potential risks of such compounds. It suggests a need for careful management and further research to understand the full scope of their impact on health and ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to have a wide range of pharmacological applications .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a multitude of effects .
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of pathways, leading to various downstream effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly impact its bioavailability .
Result of Action
Pyrimidine derivatives are known to have a wide range of effects at the molecular and cellular level .
Future Directions
The future directions for research into “2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol” would likely depend on the results of initial studies into its properties and potential applications. Given the biological activity of similar pyrimidine derivatives, it could be a promising area for further investigation .
Biochemical Analysis
Biochemical Properties
2-(2-Chloropyrimidin-4-ylamino)-1-phenylethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby influencing various signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. These changes can lead to variations in cell growth, survival, and overall cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, affecting their catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival. At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of this compound, leading to the formation of metabolites. These metabolites may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation within specific tissues can influence its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be found in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-8-10(17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBLEKGKZIGVJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


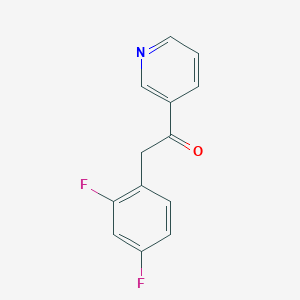
![{[(2,4-Difluorophenyl)methyl]carbamoyl}formic acid](/img/structure/B1428041.png)



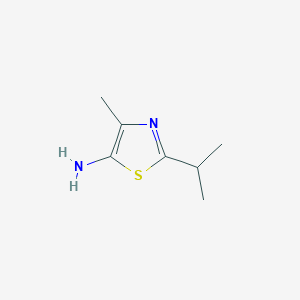
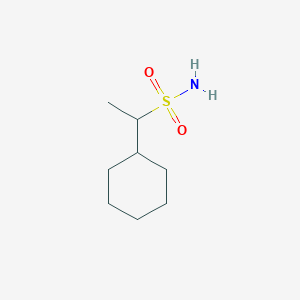
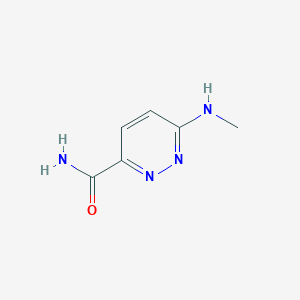
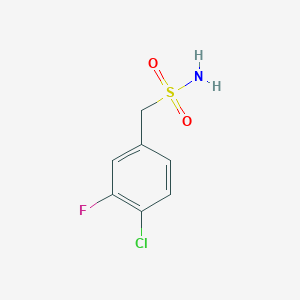
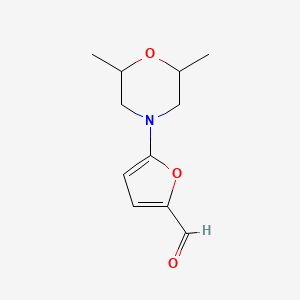
![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
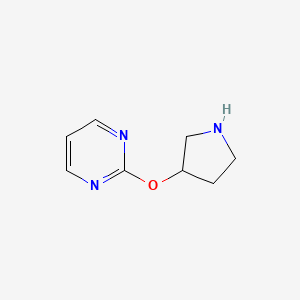
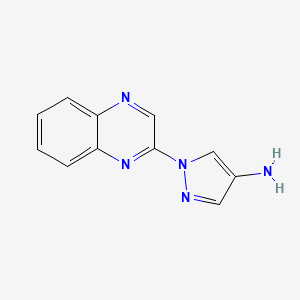
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)
